N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide, also known as DOBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DOBA is a member of the benzoxazepine family of compounds, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of amyloid beta aggregation and the reduction of oxidative stress. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to reduce oxidative stress and inflammation, increase the levels of BDNF, and improve cognitive function. This compound has also been found to have anti-tumor and anti-metastatic effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its neuroprotective effects. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide, including its use as a potential treatment for neurodegenerative diseases, its role in regulating neuronal function and plasticity, and its potential as a therapeutic target for cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine to form 2-(dimethylamino)-5-nitrobenzoic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(dimethylamino)-5-nitrobenzoate. The final step involves the reduction of the nitro group to form this compound.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide has been found to have various scientific research applications, including its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in vitro and in vivo, and has been found to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)13(17)9-15-10-5-3-4-6-11(10)18-8-7-12(15)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFBFHTVXQOFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)CCOC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.